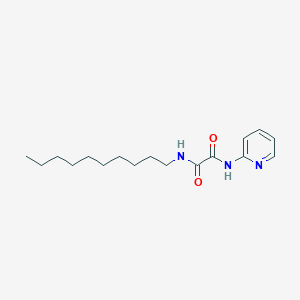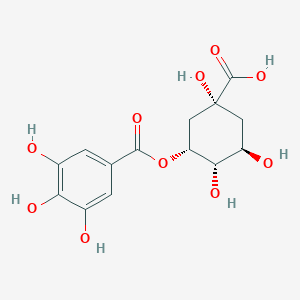
Dimethylditetradecylammonium bromide
Übersicht
Beschreibung
Dimethylditetradecylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C30H64BrN and its molecular weight is 518.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rheological Properties in Surfactant Solutions
Dimethylditetradecylammonium bromide (DTDAB) is studied for its rheological behavior in surfactant solutions. The research by Hong et al. (2014) investigated the elastic or storage modulus and the viscous or loss modulus of DTDAB solutions, confirming the prediction of linear viscoelasticity theory of pseudoplastic fluid. This study provides insights into the behavior of DTDAB in different temperature and shear rate conditions, relevant for industrial applications involving surfactants (Hong et al., 2014).
Modifier for Bentonite in Drilling Fluids
Liu et al. (2014) explored the use of dimethyldistearylammonium bromide (a related compound) as a bentonite modifier, demonstrating its effectiveness in oil base drilling fluid applications. The study highlights the synthesis process and the improved performance of bentonite modified with this compound, indicating its potential in enhancing the efficiency of drilling operations (Liu et al., 2014).
Micellar Morphological Changes in Surfactants
Sharma et al. (2013) studied the influence of surface-active ionic liquids, including DTDAB, on the micellar morphological changes of other cationic surfactants. The research employed various techniques like conductivity and fluorescence to understand the micellar and interfacial parameters of these surfactants, providing valuable data for applications in areas like pharmaceuticals and cosmetics (Sharma et al., 2013).
Transfection of Mammalian Cells
Research by Li et al. (2008) demonstrated the use of DTDAB in the transfection of mammalian cells. This study showed that DTDAB coated gold nanoparticles could efficiently deliver plasmid DNA into human embryonic kidney cells, offering a novel approach for gene delivery and potential applications in gene therapy (Li et al., 2008).
Separation and Quantification of Chelating Agents
Laamanen et al. (2006) utilized quaternary ammonium bromides, including DTDAB, for the separation and quantification of chelating agents as copper complexes. This methodology offers a novel approach for analyzing chelating agents in natural and wastewater samples, highlighting the utility of DTDAB in analytical chemistry applications (Laamanen et al., 2006).
Wirkmechanismus
Target of Action
It’s known that quaternary ammonium compounds often interact with bacterial cell membranes, disrupting their structure and leading to cell death .
Mode of Action
Dimethylditetradecylammonium bromide, as a surfactant, can lower the surface tension of liquids, making them more likely to wet and penetrate surfaces . It’s commonly used as an antimicrobial agent, disinfectant, and preservative . It can also be used as a catalyst or surfactant in certain chemical reactions .
Biochemical Pathways
As a quaternary ammonium compound, it’s known to disrupt bacterial cell membranes, which can lead to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell membranes, leading to cell death . This makes it effective as an antimicrobial agent, disinfectant, and preservative .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s soluble in ethanol and methanol , and can form micelles in aqueous solutions .
Safety and Hazards
Dimethylditetradecylammonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dimethylditetradecylammonium bromide plays a significant role in biochemical reactions, primarily due to its surfactant nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to coat capillary columns in capillary electrophoresis for the separation and quantitation of protein-dye complexes . This compound forms a semi-permanent coating that enhances peak resolution and control over electroosmotic flow. Additionally, it is involved in the preparation of Fe-porphyrin-based pH-sensitive liposomes, which are applicable in drug delivery .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell membranes due to its amphiphilic nature. This interaction can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the preparation of ionic polymer complex bulk materials, which are optically active and can affect cellular activities . Moreover, its use in biosensors for phenol detection indicates its role in cellular signaling and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes, affecting their activity. For instance, it is used as a component of tyrosinase-based biosensors, where it interacts with the enzyme tyrosinase to detect phenol molecules . This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, its surfactant properties enable it to form micelles, which can encapsulate and transport other molecules, thereby influencing gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by various factors such as pH and temperature. Studies have shown that the stability of its coating on capillary columns can vary under different pH and buffer conditions . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s interaction with cell membranes can lead to changes in cell signaling and metabolism over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can be used effectively in drug delivery systems without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. For instance, its use in pH-sensitive liposomes for drug delivery requires careful dosage control to avoid potential toxicity . Threshold effects and toxic responses at high doses have been observed in studies involving similar quaternary ammonium compounds .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways. For example, its role in the preparation of Fe-porphyrin-based liposomes indicates its involvement in metabolic processes related to drug delivery . Additionally, its interaction with tyrosinase in biosensors suggests its participation in metabolic pathways involving phenol detection and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its amphiphilic nature allows it to integrate into cell membranes and be transported across cellular compartments. This property is utilized in drug delivery systems, where the compound helps in the targeted delivery and accumulation of therapeutic agents . Its localization and accumulation within specific tissues can be influenced by its interaction with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. It can be directed to specific compartments or organelles within the cell. For instance, its use in biosensors involves its localization to the cell membrane, where it interacts with membrane-bound enzymes like tyrosinase . This localization is crucial for its activity and function in detecting phenol molecules and other substrates .
Eigenschaften
IUPAC Name |
dimethyl-di(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGVPILCPGYNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987577 | |
| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68105-02-2 | |
| Record name | Ditetradecyldimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68105-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylditetradecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068105022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylditetradecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DTDAB is a quaternary ammonium compound with two 14-carbon alkyl chains attached to the nitrogen atom.
A: DTDAB readily self-assembles into various structures, including micelles, vesicles, and lamellar phases in solution, driven by hydrophobic interactions between its long alkyl chains. [, ] These self-assembled structures have shown potential in several applications:
- Oil Capture: When combined with poly(sodium 4-styrenesulfonate) (PSS) and subjected to pressure, DTDAB forms a supramolecular film with large lamellar mesophases. These mesophases efficiently capture oil due to their hydrophobicity, offering a potential solution for oil spill remediation. []
- Capillary Electrophoresis: DTDAB forms semi-permanent coatings on fused-silica capillaries, improving separation efficiency by reducing protein adsorption to the capillary surface. The stability of this coating increases with the length of the surfactant's alkyl chains. []
A: DTDAB acts as a cationic lipid component in liposomal formulations used for delivering genetic material like siRNA. [, ] It serves two primary functions:
- Cellular Uptake: DTDAB facilitates the interaction of the lipoplexes with negatively charged cell membranes, promoting endocytosis and ultimately enhancing the delivery of the genetic material into the cells. []
ANone: Several factors can influence the effectiveness of DTDAB-containing liposomes for gene delivery:
- Lipid Composition: The specific combination of DTDAB with other lipids, such as phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), significantly impacts the size, stability, and transfection efficiency of the resulting lipoplexes. []
- Cell Type: The cell type targeted for transfection influences the efficacy of DTDAB-containing liposomes, as different cell types exhibit varying sensitivities to cationic lipids. []
- Presence of Serum: Serum can interfere with the formation and stability of lipoplexes. Optimizing DTDAB formulations to maintain stability and transfection efficiency in the presence of serum is crucial for in vivo applications. []
A: As a cationic surfactant, DTDAB exhibits inherent cytotoxicity due to its ability to disrupt cell membranes. [] This cytotoxicity is concentration-dependent, highlighting the need for careful optimization of DTDAB concentrations to balance transfection efficiency with minimal cell toxicity in gene delivery applications. Further research into its long-term effects is essential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[5-Bromo-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindol-7-yl]sulfonyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1231925.png)
![N-cycloheptyl-3-(5,7-dioxo-6-pyrrolo[3,4-b]pyridinyl)propanamide](/img/structure/B1231926.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)


![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)
![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)
![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)
![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)


![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)
